molecular formula C18H12F2N6O B2463484 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide CAS No. 921041-78-3

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide

Cat. No.: B2463484
CAS No.: 921041-78-3
M. Wt: 366.332
InChI Key: DAAALDLMNWIICE-UHFFFAOYSA-N
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Description

4-((1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group at the 1-position and a benzamide moiety at the 4-amino position. Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory properties, with structural modifications (e.g., fluorine substitution) often enhancing target affinity and pharmacokinetic profiles . The 3,4-difluorophenyl group likely contributes to improved lipophilicity and metabolic stability, while the benzamide moiety may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6O/c19-14-6-5-12(7-15(14)20)26-18-13(8-24-26)17(22-9-23-18)25-11-3-1-10(2-4-11)16(21)27/h1-9H,(H2,21,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAALDLMNWIICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,4-difluoroaniline and a suitable pyrazole derivative.

    Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound lies in its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 and HCT-116 .

Case Study: CDK2 Inhibition

A study demonstrated that compounds similar to 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide showed IC50 values in the nanomolar range against CDK2. These compounds were effective in inducing apoptosis in cancer cells, with significant increases in early and late apoptotic markers compared to controls .

Compound IDIC50 (nM)Cell LineEffect
Compound A15MCF-7Induced apoptosis
Compound B0.119HCT-116Cell cycle arrest at G1

Modulation of Protein Kinases

The compound has also been investigated for its potential to modulate serine-threonine kinases involved in various cellular processes such as proliferation and differentiation. It has been noted that pyrazolo[3,4-d]pyrimidine derivatives can act as effective inhibitors of kinases like p70S6K and Akt, which are implicated in cancer and metabolic diseases .

Case Study: Inhibition of Akt Pathway

In vitro studies have shown that derivatives can suppress the Akt signaling pathway, leading to decreased cell survival and increased sensitivity to chemotherapeutic agents. This modulation can enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms .

Antimicrobial Activity

Recent studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibacterial agents.

Case Study: Antibacterial Efficacy

Research indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, showcasing their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with specific receptors involved in signal transduction pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Fluorinated vs. Chlorinated Derivatives
  • Target Compound : The 3,4-difluorophenyl group introduces electronegative fluorine atoms, enhancing binding interactions (e.g., with hydrophobic kinase pockets) and reducing metabolic oxidation compared to chlorinated analogs .
  • Chlorine’s larger atomic radius may reduce compatibility with tight binding pockets compared to fluorine .
(b) Benzamide vs. Urea Linkers
  • Target Compound: The benzamide group provides a hydrogen bond donor (NH) and acceptor (C=O), critical for interactions with kinase ATP-binding sites.
  • Bisarylureas () : Urea-linked analogs (e.g., compound 1t) exhibit dual hydrogen-bonding capacity but may suffer from reduced solubility due to higher polarity .
(c) Methyl and Methoxy Substitutions

Physicochemical Properties

Compound Name Molecular Weight Calculated PSA (Ų) Melting Point (°C) Key Substituents
Target Compound ~447.3* ~100 Not Reported 3,4-Difluorophenyl, Benzamide
4-[(E)-Hydrazono Methyl]-N-Piperidinyl Analogue () 503.0 100.33 Not Reported Chlorophenyl, Piperidinyl
Example 53 () 589.1 Not Reported 175–178 Fluorophenyl, Chromenone
Bisarylurea 1t () ~347.4 ~120 249.9–250.6 Phenyl, Urea

*Estimated based on molecular formula.

  • Polar Surface Area (PSA): The target compound’s PSA (~100 Ų) aligns with analogs like the hydrazono-methyl derivative (), suggesting moderate membrane permeability .

Biological Activity

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C15H13F2N5O
  • Molecular Weight : 305.30 g/mol
  • IUPAC Name : this compound

The structural representation emphasizes the presence of a pyrazolo[3,4-d]pyrimidine moiety, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. In particular, derivatives similar to this compound have been shown to inhibit various cancer cell lines with notable potency.

CompoundCell LineIC50 (nM)Mechanism of Action
4aMCF-715Apoptosis induction
4bHCT11612CDK2 inhibition
4cHepG220Cell cycle arrest

In a study involving MCF-7 breast cancer cells, compounds similar to this benzamide exhibited IC50 values in the low nanomolar range, indicating strong growth inhibition. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases. Notably, it has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyrazolo[3,4-d]pyrimidine structure significantly affect biological activity. For instance:

  • Fluorination : The introduction of fluorine atoms enhances lipophilicity and bioavailability.
  • Amino Substituents : Variations in amino groups can modulate binding affinity to target enzymes.

A systematic study found that compounds with electron-withdrawing groups at the para position of the benzamide exhibited improved potency against cancer cell lines .

Case Study 1: In Vivo Efficacy

In a xenograft model using HCT116 cells implanted in mice, treatment with a derivative of this compound resulted in a significant reduction in tumor volume compared to controls. The study reported a tumor growth inhibition (TGI) of approximately 97% at a dosage of 15 mg/kg/day without observable toxicity .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. The activation of caspases (caspase 3 and caspase 9) was also observed, confirming the induction of apoptosis through intrinsic pathways .

Q & A

Q. Table 1: Synthesis Parameter Comparison

StepSolventCatalystTemperature (°C)Yield (%)Purity (%)Source
Core cyclizationEthanolNone8065–7090
N1 substitutionDMSOTriethylamine10075–8085
C4 amidationDichloromethaneDMAP2585–9095

Advanced: What methodologies are used to investigate its anticancer mechanism of action?

  • In vitro assays:
    • Apoptosis induction: Measure caspase-3/7 activation via fluorometric assays in cancer cell lines (e.g., HeLa, MCF-7) .
    • Kinase inhibition profiling: Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets .
  • Structural analogs: Compare activity of derivatives with modified substituents (e.g., 3,4-difluorophenyl vs. chlorophenyl) to establish structure-activity relationships (SAR) .

Basic: What safety precautions are essential during handling?

  • Waste disposal: Segregate and transfer chemical waste to certified treatment facilities to avoid environmental contamination .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure to intermediates (e.g., acyl chlorides) .

Advanced: How can structural modifications enhance biological efficacy or reduce toxicity?

  • Fluorine substitution: Introducing 3,4-difluorophenyl improves metabolic stability and target binding affinity compared to non-fluorinated analogs .
  • Benzamide optimization: Electron-withdrawing groups (e.g., nitro, cyano) on the benzamide moiety enhance apoptosis induction but may increase cytotoxicity .
  • Piperazine derivatives: Adding solubilizing groups (e.g., methoxyphenyl) improves pharmacokinetics without compromising activity .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Control variables: Ensure consistent cell lines, assay protocols (e.g., MTT vs. ATP-based viability), and compound purity (>95%) .
  • SAR analysis: Use computational modeling (e.g., molecular docking) to rationalize discrepancies caused by minor structural variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.